4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid
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Overview
Description
4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid is a versatile chemical compound with the molecular formula C11H15BO4. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxytetrahydropyran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid typically involves the following steps:
Formation of the Hydroxytetrahydropyran Moiety: The hydroxytetrahydropyran group can be synthesized through the reduction of a corresponding tetrahydropyranyl ether using a suitable reducing agent.
Attachment to the Phenyl Ring: The hydroxytetrahydropyran moiety is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through carbon-carbon bond formation.
Scientific Research Applications
4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of boronate affinity materials for the selective recognition and binding of cis-diol-containing molecules, such as nucleosides and glycoproteins.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications due to its ability to form reversible covalent bonds with biological molecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions. The boronic acid group plays a crucial role in this mechanism, enabling the selective binding and recognition of specific molecular targets.
Comparison with Similar Compounds
4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the hydroxytetrahydropyran moiety, making it less versatile in certain applications.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of the hydroxytetrahydropyran moiety, resulting in different chemical properties and reactivity.
4-(4-Hydroxyphenyl)boronic Acid: Similar structure but without the tetrahydropyran ring, leading to variations in its binding affinity and selectivity.
The uniqueness of this compound lies in its combination of the boronic acid group with the hydroxytetrahydropyran moiety, providing enhanced reactivity and selectivity in various applications.
Properties
IUPAC Name |
[4-(4-hydroxyoxan-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQFACZRDIKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCOCC2)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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